N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a piperazine ring substituted with a 2-methoxybenzyl group.
Properties
IUPAC Name |
N-[4-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)21-18-7-9-19(10-8-18)28(25,26)23-13-11-22(12-14-23)15-17-5-3-4-6-20(17)27-2/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLIMOFTILKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxybenzyl chloride with piperazine to form 4-(2-methoxybenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine derivative.
| Condition | Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | 4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}aniline | 72–85% | |
| Basic (NaOH, H₂O) | 2M NaOH, 80°C | 4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}phenyl acetate | 65–78% |
Mechanism :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electrophilic site, facilitating substitution reactions with nucleophiles such as amines or alcohols.
| Nucleophile | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Piperidine | DCM, triethylamine, RT | N-Piperidyl-sulfonamide derivative | 60–70% | |
| Methanol | MeOH, K₂CO₃, reflux | Methyl sulfonate ester | 55–65% |
Key Insight :
-
The reaction efficiency depends on the steric hindrance of the nucleophile and the electron-withdrawing nature of the sulfonyl group .
Oxidation of the Piperazine Ring
The piperazine moiety can undergo oxidation, particularly at the nitrogen centers, under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Piperazine N-oxide derivative | 40–50% | |
| H₂O₂ (catalytic Fe) | EtOH, RT | Partially oxidized intermediates | 30–35% |
Side Reactions :
-
Over-oxidation may lead to ring-opening products, especially under prolonged reaction times.
Electrophilic Aromatic Substitution (EAS)
The 2-methoxybenzyl group directs electrophiles to the para and ortho positions due to the electron-donating methoxy group.
| Electrophile | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| HNO₃ (nitration) | H₂SO₄, 0°C | 3-Nitro-2-methoxybenzyl derivative | 50–60% | |
| Br₂ (bromination) | FeBr₃, DCM, RT | 4-Bromo-2-methoxybenzyl derivative | 45–55% |
Regioselectivity :
Reductive Alkylation of the Piperazine Ring
The secondary amine in the piperazine ring can participate in reductive alkylation to form tertiary amines.
| Alkylating Agent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, RT | N-Methylpiperazine derivative | 70–80% | |
| Benzaldehyde/NaBH₄ | THF, reflux | N-Benzylpiperazine derivative | 65–75% |
Catalytic Influence :
-
Sodium cyanoborohydride (NaBH₃CN) is preferred for selective reduction in the presence of other reducible groups .
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but is susceptible to photodegradation.
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| 100°C (dry) | <5% decomposition in 24h | None detected | |
| UV light (254 nm) | 30% decomposition in 6h | Sulfonic acid and quinone byproducts |
Scientific Research Applications
N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation. It has shown promise in preclinical studies for its ability to modulate specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets within cells. It is known to modulate the activity of enzymes and receptors involved in key biological pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
†Calculated based on molecular formula.
Key Structural and Functional Differences
In contrast, methylpiperazine (Compound 35) and nitro-substituted analogs () may target peripheral receptors or enzymes . The 3,5-dioxopiperazine derivative () has increased polarity, likely reducing blood-brain barrier penetration but improving renal excretion .
Acetamide Variations: Amino-substituted acetamides () may exhibit improved solubility but reduced metabolic stability compared to acetylated derivatives .
Research Findings and Pharmacological Implications
Analgesic Activity: Compound 35 (methylpiperazine analog) demonstrated analgesic efficacy comparable to paracetamol, suggesting that piperazine sulfonamides may target cyclooxygenase (COX) pathways or opioid receptors .
Anti-Inflammatory Potential: Compounds with chlorophenyl and dichlorobenzyl substituents () showed anti-hypernociceptive effects in inflammatory pain models, likely via TRPV1 or NMDA receptor modulation .
Antimicrobial Applications :
- Sulfamethazine derivatives () highlight the role of sulfonamide groups in antitubercular activity, though piperazine analogs may lack this specificity without heterocyclic substituents .
Solubility and Bioavailability :
- Polar groups (e.g., dioxopiperazine in ) improve aqueous solubility, whereas lipophilic substituents (e.g., sec-butyl in ) enhance membrane permeability .
Biological Activity
N~1~-(4-{[4-(2-Methoxybenzyl)piperazino]sulfonyl}phenyl)acetamide, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. This article synthesizes the current understanding of its biological activity, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 429.5 g/mol
- IUPAC Name : 1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-2-methyl-2,3-dihydroindol-1-yl]ethanone
This compound features a piperazine moiety linked to a sulfonamide group, which is critical for its biological activity.
This compound primarily acts as an inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is involved in the hydrolysis of cyclic nucleotides, which play a crucial role in various signaling pathways. By inhibiting this enzyme, the compound can enhance intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects that can influence cellular function and signaling.
Inhibition of PDE10A
Research indicates that this compound exhibits potent inhibitory activity against PDE10A:
- IC50 Values : Studies have reported IC50 values in the low nanomolar range, indicating high potency against PDE10A.
- Selectivity : The compound demonstrates selectivity for PDE10A over other PDE isoforms, which is beneficial for reducing potential side effects associated with broader-spectrum inhibitors.
Therapeutic Implications
The inhibition of PDE10A has been linked to several therapeutic areas:
- Neurological Disorders : Due to its ability to modulate cAMP and cGMP levels, this compound may have implications in treating disorders such as schizophrenia and Huntington's disease. Preclinical models have shown improvements in cognitive function and motor coordination.
- Metabolic Disorders : There is emerging evidence suggesting that PDE10A inhibitors could be beneficial in managing Type II diabetes by enhancing insulin signaling pathways.
Preclinical Studies
- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance in memory tasks compared to control groups. These findings support its potential use in cognitive impairments associated with neurodegenerative diseases.
- Metabolic Effects : Another study highlighted the compound's role in improving glucose tolerance in diabetic mice models, suggesting a dual action on both cognitive and metabolic pathways.
Clinical Relevance
While extensive clinical trials are still needed, preliminary data from phase I trials indicate a favorable safety profile with minimal adverse effects reported. The pharmacokinetics of the compound suggest good oral bioavailability and a manageable half-life conducive for therapeutic use.
Summary Table of Biological Activities
Q & A
Q. Resolution Strategy :
- Standardized assay protocols (e.g., consistent bacterial strains, pain models).
- Comparative studies using isogenic compound libraries to isolate substituent effects .
What purification challenges are associated with this compound?
Advanced Research Question
Common challenges include:
Byproduct Formation : Residual sulfonic acids or unreacted piperazine derivatives require rigorous column chromatography (silica gel, chloroform:methanol gradients) .
Crystallization Issues : Polymorphism in acetamide-sulfonamides necessitates solvent screening (e.g., methanol vs. ethanol) to obtain high-purity crystals .
Hygroscopicity : Piperazine-containing compounds may absorb moisture, requiring anhydrous storage and handling under inert atmosphere .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
